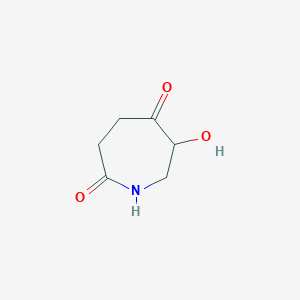

6-Hydroxyazepane-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyazepane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-6(10)7-3-5(4)9/h5,9H,1-3H2,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSYGOMSKXPQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxyazepane 2,5 Dione and Analogs

Strategic Approaches to Seven-Membered Lactam and Diketone Ring Systems

The construction of the azepanedione core, a seven-membered ring containing a lactam and a diketone functionality, requires strategic planning to ensure efficient ring closure and functional group compatibility. Various synthetic routes have been explored, leveraging both classical and modern organic reactions to build this complex heterocyclic system.

Cyclization Reactions for Azepanedione Core Formation

Intramolecular cyclization is a direct and fundamental approach to forming the azepanedione ring. These reactions typically involve the formation of one of the amide or carbon-carbon bonds in the final step to close the ring. One notable method is the Schmidt reaction, which has been successfully applied to the synthesis of related benzazepine-2,5-diones. nih.gov In this approach, a hydrazoic acid reacts with a bicyclic precursor, leading to a ring expansion that forms the seven-membered azepane core. For instance, the synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones was achieved via a Schmidt reaction with 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones. nih.gov

Another strategy involves the cyclization of specifically designed linear amino acid precursors. researchgate.net The challenge in these reactions often lies in overcoming the preference for the trans-conformation of the amide bond, which can hinder the cyclization of medium-sized rings. researchgate.net The choice of catalysts and protecting groups is crucial for the successful synthesis of 1,4-oxazepane-2,5-diones, a related heterocyclic system, highlighting the difficulties and strategic considerations necessary for forming such rings. researchgate.net

| Cyclization Strategy | Precursor Type | Key Transformation | Reference |

| Schmidt Reaction | Tetrahydro-methoxynaphthalene-diones | Ring expansion with hydrazoic acid | nih.gov |

| Amino Acid Cyclization | Rotationally restricted amino acids | Intramolecular amide bond formation | researchgate.net |

Diels-Alder Cycloaddition and Subsequent Transformations for Azepanedione Precursors

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a reliable method for constructing six-membered rings with excellent control over regio- and stereochemistry. wikipedia.orgresearchgate.net While it does not directly form a seven-membered ring, it is a key step in multi-step syntheses of azepanedione precursors. The initial cyclohexene adduct can undergo a variety of transformations, such as ring expansion or fragmentation, to yield the desired azepane skeleton.

This strategy is exemplified in the synthesis of precursors for 1H-1-benzazepine-2,5-diones, where a Diels-Alder reaction between a substituted 1,3-butadiene and a benzoquinone derivative is the initial key step. nih.gov The resulting six-membered ring is then subjected to further reactions to build the final seven-membered heterocyclic system. The versatility of the Diels-Alder reaction allows for the introduction of various substituents that can be later modified to install the required hydroxyl and dione (B5365651) functionalities. wikipedia.orgnih.gov The reaction is highly atom-economical and can be performed under thermal or catalyzed conditions to influence the outcome. nih.govacsgcipr.org

Transition Metal-Catalyzed Annulation and Ring-Closing Metathesis Strategies

Modern synthetic chemistry has been revolutionized by the advent of transition metal catalysis, which enables the construction of complex molecular architectures with high efficiency and selectivity. rsc.org

Transition Metal-Catalyzed Annulation involves the construction of a ring onto an existing molecular scaffold through processes like C-H activation. nih.govresearchgate.net These methods offer an atom-economical and step-efficient pathway to fused heterocyclic systems. For example, rhodium(III)-catalyzed [4+3] annulation reactions have been developed to generate seven-membered N-heterocycles. researchgate.net Such strategies could be adapted for the synthesis of the azepanedione core by carefully choosing substrates that contain the necessary functionalities for subsequent oxidation. Palladium-catalyzed annulations have also emerged as a powerful tool for constructing diverse cyclic frameworks. rsc.orgunirioja.es

Ring-Closing Metathesis (RCM) is another powerful transition metal-catalyzed reaction that has found widespread use in the synthesis of 5- to 30-membered rings, including azepanes. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a diene precursor, catalyzed typically by ruthenium complexes like the Grubbs catalysts. organic-chemistry.orgyoutube.com The driving force for the reaction is often the formation of volatile ethylene gas. wikipedia.org The functional group tolerance of modern RCM catalysts allows for the presence of ketones and protected alcohols in the diene precursor, making it a viable strategy for synthesizing precursors to 6-hydroxyazepane-2,5-dione. wikipedia.orgrsc.org

| Method | Catalyst Type | Key Feature | Ring Size | Reference |

| Annulation | Palladium, Rhodium | C-H bond activation | Fused Rings | nih.govresearchgate.net |

| Ring-Closing Metathesis | Ruthenium (Grubbs), Molybdenum | Diene cyclization | 5-30 members | organic-chemistry.orgwikipedia.orgnih.gov |

Photochemical and Photooxygenation Routes for Hydroxyl and Dione Introduction

Photochemical reactions offer unique pathways for the introduction of functional groups that may be difficult to achieve using traditional thermal methods. The introduction of the dione and hydroxyl moieties onto the azepane ring can potentially be accomplished through photochemical strategies.

For instance, the photochemical synthesis of 2,5-hexanedione via the direct C-C coupling of acetone demonstrates the utility of photochemistry in forming 1,4-dicarbonyl systems. rsc.org A similar intramolecular photochemical process could be envisioned for forming the 2,5-dione functionality within an azepane precursor. Photooxygenation, involving the reaction of a substrate with singlet oxygen generated photochemically, is a common method for introducing hydroxyl groups or hydroperoxides, which can then be reduced to the desired alcohol. This method could be applied to an azepane derivative containing an appropriate alkene or enolate functionality to install the C6-hydroxyl group.

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry at the C6 position is critical, as the biological activity of chiral molecules often depends on their specific enantiomeric form. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched Azepanediones

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule before the key stereocenter-forming step. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which could be employed to set the stereochemistry of the hydroxyl-bearing carbon. researchgate.net Similarly, chiral auxiliaries can be used to direct conjugate addition reactions to α,β-unsaturated systems, which could be another route to establishing the desired stereochemistry. nih.gov The choice of auxiliary is critical, as its steric and electronic properties influence the degree of stereoselectivity. illinoisstate.edu Once the asymmetric induction is achieved, the auxiliary can be cleaved under specific conditions to afford the enantiomerically enriched azepanedione derivative. wikipedia.org

| Chiral Auxiliary Type | Common Application | Key Advantage | Reference |

| Oxazolidinones (Evans) | Aldol Reactions | High diastereoselectivity, predictable stereochemistry | wikipedia.org |

| Camphorsultam (Oppolzer) | Various C-C bond formations | Crystalline derivatives aid purification | wikipedia.org |

| Pseudoephedrine | Alkylation Reactions | Can be removed under mild conditions | wikipedia.org |

Asymmetric Catalysis in Azepanedione Formation and Functionalization

Asymmetric catalysis is fundamental to modern organic synthesis, enabling the production of single-enantiomer compounds, which is crucial in fields like pharmacology. Chiral catalysts, including small organic molecules (organocatalysts) and metal complexes, guide reactions to selectively form one enantiomer over its mirror image. youtube.com

A significant breakthrough in the synthesis of chiral azepane derivatives has been the development of an enantioselective organocatalyzed domino reaction. rsc.orgrsc.org This "temporary-bridge" strategy utilizes a chiral secondary amine catalyst to facilitate an annulation between α-ketoamides and 1,3-bis-electrophilic enals. rsc.org The reaction proceeds through a cascade sequence that concomitantly assembles three new chemical bonds (C-C, C-N, and C-O) and creates up to four stereogenic centers with high stereocontrol. rsc.org The resulting oxygen-bridged azepanes are versatile intermediates that can be selectively converted into optically active azepanedione derivatives. rsc.orgrsc.org This organocatalytic approach represents a rare example of generating seven-membered nitrogen-containing rings in an optically active form, addressing a long-standing challenge in synthetic chemistry. rsc.org

The selection of the catalyst and reaction conditions is critical for achieving high enantioselectivity. For instance, in the synthesis of bridged azepane precursors, various chiral amine catalysts have been screened to optimize the enantiomeric excess (ee) of the product.

Table 1: Effect of Catalyst and Conditions on Enantioselective Azepane Synthesis

| Catalyst | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| Chiral Amine A | Benzoic Acid | 25 | 85 | 4:1 | 94 |

| Chiral Amine B | Acetic Acid | 25 | 70 | 3:1 | 88 |

| Chiral Amine A | Trichloroethanol | 25 | 92 | 6:1 | 94 |

This interactive table is based on data reported in domino synthesis of azepane moieties. rsc.org

Diastereoselective Control in Ring Formation and Subsequent Functionalization

Diastereoselective control involves managing the relative three-dimensional arrangement of multiple stereocenters within a molecule. In the context of azepanedione synthesis, controlling diastereoselectivity is crucial for obtaining a single, well-defined isomer from a set of many possibilities.

In the previously mentioned organocatalyzed domino reaction, diastereoselectivity is influenced by reaction parameters. rsc.org The initial annulation creates a complex bicyclic intermediate, and the stereochemical outcome is dictated by the transition state geometry. Researchers found that lowering the reaction temperature and using specific additives could significantly enhance the diastereomeric ratio. For example, lowering the temperature from 25 °C to 7 °C improved the diastereoselectivity from 6:1 to 8:1, favoring the formation of the desired isomer. rsc.org The use of trichloroethanol as an additive was also shown to be beneficial for improving diastereoselectivity while maintaining high yield and enantioselectivity. rsc.org

The rigid, bridged structure of the intermediate formed in this cascade reaction plays a key role in directing subsequent functionalization steps. The defined stereochemistry of the ring system can influence the facial selectivity of reactions at other sites on the molecule, allowing for the diastereoselective installation of additional functional groups. This provides a powerful method for constructing highly substituted and stereochemically complex azepanedione analogs.

Innovative Multicomponent Reactions for Diverse Azepanedione Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a product containing structural features from all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity.

The organocatalyzed domino synthesis of azepane precursors is an elegant example of a reaction that embodies the principles of MCRs. rsc.orgrsc.org Although it formally involves two starting materials, the cascade nature of the reaction, which forms multiple bonds and stereocenters in one pot, aligns with the efficiency goals of MCRs. This thermodynamically driven formal [4+3] heterocyclization provides a streamlined route to the core azepane scaffold. rsc.org

The development of multicatalytic cascade processes, where two or more catalysts operate concurrently in the same vessel without interfering with one another, represents a further evolution of this concept. nih.gov Such strategies allow for the execution of sequential transformations that might otherwise require multiple, separate steps. For example, a multicatalytic system involving a secondary amine and an N-heterocyclic carbene (NHC) has been used to synthesize functionalized cyclopentanones. nih.gov This approach highlights the potential for designing similar one-pot multicatalytic systems to access diverse azepanedione scaffolds from simple, readily available starting materials. nih.gov

Sustainable and Green Chemistry Principles in Azepanedione Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These principles are increasingly being applied to the synthesis of complex molecules like azepanediones.

Key Green Chemistry Approaches:

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency under milder conditions and reduces waste.

Organocatalysis: Employing small organic molecules as catalysts avoids the use of toxic and expensive heavy metals. Organocatalytic methods are often characterized by their mild reaction conditions and environmental compatibility. The domino synthesis of azepanes is a prime example of this sustainable approach. rsc.orgrsc.org

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild, aqueous conditions. researchgate.net Developing enzymatic cascades using biocatalysts such as transaminases or oxidases could provide highly sustainable routes to chiral precursors of this compound. This approach minimizes the need for protecting groups and harsh reagents, contributing to a greener synthetic pathway. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green principle. MCRs and domino reactions are highly atom-economical as they construct complex molecules in a single, efficient step, minimizing the formation of byproducts.

Use of Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable resources as starting materials. For instance, carbon dioxide (CO2) is being explored as an abundant C1 feedstock for synthesizing valuable chemicals like cyclic carbonates, demonstrating a commitment to a more sustainable chemical industry. mdpi.com

By integrating these principles, chemists can develop synthetic routes to this compound and its analogs that are not only efficient and precise but also environmentally responsible.

Elucidation of Reaction Mechanisms and Functional Group Interconversions of 6 Hydroxyazepane 2,5 Dione

Mechanistic Investigations of Azepanedione Ring Formation and Key Rearrangements

The synthesis of the azepane core, a seven-membered nitrogen-containing heterocycle, can be achieved through various strategic approaches, often involving ring expansion, cyclization, or rearrangement reactions. While specific literature on the direct synthesis of 6-Hydroxyazepane-2,5-dione is limited, its formation can be understood by examining established mechanisms for constructing related azepine and azepanedione frameworks.

Key synthetic strategies applicable to forming the azepanedione ring include:

Schmidt Rearrangement: This reaction involves the acid-catalyzed reaction of a hydrazoic acid with a carbonyl compound. For the synthesis of a related benzazepine-2,5-dione, a Schmidt reaction was successfully employed on a substituted tetrahydro-naphthalene-1,4-dione, inducing a ring expansion to form the seven-membered lactam ring. nih.gov This method is a plausible route where a corresponding substituted cyclohexane-1,4-dione could undergo rearrangement to yield the azepane-2,5-dione skeleton.

Nitrene Insertion: The thermal or photolytic decomposition of azides can generate highly reactive nitrenes. These intermediates can insert into C-H bonds or add to double bonds. The reaction of a phenylazide with arenes can yield an azanorcaradiene, which subsequently rearranges to form a stable azepine ring. slideshare.net This strategy is a powerful tool for creating the initial azepine ring system.

Sigmatropic Rearrangements: The nih.govnih.gov-sigmatropic rearrangement, such as the 1-aza-Cope rearrangement, is a well-established method for forming seven-membered rings stereospecifically. nih.gov This process typically involves a transient 1-imino-2-vinylcyclopropane intermediate that rearranges to a dihydroazepine derivative, which can then be further functionalized. nih.gov Ring expansions are often driven by the release of strain from smaller ring systems, providing a thermodynamic driving force for the reaction. youtube.com

These ring-forming reactions often produce unsaturated azepine or dihydroazepine intermediates. Subsequent selective reduction and oxidation steps would be necessary to install the dione (B5365651) and hydroxyl functionalities at the correct positions to yield the target molecule, this compound.

Reactivity and Transformations of the 6-Hydroxyl Group

The secondary hydroxyl group at the C6 position is a key site for synthetic modification, allowing for a wide range of functional group interconversions. Its reactivity is central to the synthetic diversification of the this compound scaffold.

The oxidation of the 6-hydroxyl group offers a direct route to the corresponding azepane-2,5,6-trione. The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. libretexts.org Thermodynamics generally favors the oxidation of secondary alcohols over primary ones. researchgate.net

A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule.

| Reagent Class | Specific Examples | Typical Conditions | Selectivity Notes |

| Chromium-Based | Chromic acid (H₂CrO₄), Pyridinium chlorochromate (PCC) | Aqueous sulfuric acid (for H₂CrO₄), Dichloromethane (for PCC) | Strong oxidants; can be harsh and may affect other sensitive groups. libretexts.org |

| DMSO-Based | Swern Oxidation, Dess-Martin Periodinane (DMP) | Oxalyl chloride, triethylamine, DMSO (Swern); DMP in CH₂Cl₂ | Mild conditions, high yields, and compatible with a wide range of functional groups. |

| Catalytic | TEMPO with a co-oxidant (e.g., NaOCl), V₂O₅ with O₂ | Biphasic systems or organic solvents | Green and efficient methods; can offer high chemoselectivity for secondary alcohols. organic-chemistry.org |

| Metal-Free | 2-Iodoxybenzenesulfonic acid (IBX) with Oxone | Various organic solvents | Highly efficient and selective for the oxidation of alcohols to carbonyl compounds. organic-chemistry.org |

Conversely, the reduction of the C5-carbonyl group in this compound would lead to the corresponding 5,6-dihydroxyazepan-2-one. This transformation can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), though the latter is much more reactive and could also reduce the C2-amide carbonyl.

The hydroxyl group itself can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution, providing a powerful handle for synthetic diversification. nih.gov

Acylation and Alkylation: The hydroxyl group can react with acylating agents (e.g., acid chlorides, anhydrides) or alkylating agents (e.g., alkyl halides) under basic conditions to form esters and ethers, respectively. This is a direct conjugation method to append other molecular fragments. nih.gov

Conversion to a Leaving Group: To perform nucleophilic substitution (Sₙ2) reactions, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form tosylate or mesylate esters. These activated intermediates can then be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols) to introduce new functionalities at the C6 position.

This two-step sequence allows for the inversion of stereochemistry at the C6 center if the original hydroxyl group was chiral, providing stereochemical control in the synthesis of complex derivatives.

Chemical Behavior of the Dione Functionalities (C2 and C5)

The dione system, comprising a C2-amide carbonyl and a C5-ketone carbonyl, governs a significant portion of the molecule's reactivity, particularly concerning enolization and reactions at the electrophilic carbon centers.

The presence of protons on the carbon atoms alpha to the C5 carbonyl group (at C4 and C6) allows for keto-enol tautomerism. This equilibrium is fundamental to the reactivity of β-dicarbonyl compounds and related structures. cdnsciencepub.com The enol form is stabilized by the formation of a conjugated C=C-C=O system. researchgate.net

For cyclic β-diketones, the tautomerization from the diketo to the keto-enol form is typically a high-energy process in isolation, with activation barriers that can exceed 60 kcal/mol. researchgate.net However, the equilibrium can be influenced by several factors:

Solvent: Polar, protic solvents like water can facilitate the proton transfer required for tautomerization, acting as both proton donors and acceptors and reducing the activation energy barrier. acs.org

Concentration: In some systems, the enol form can be stabilized through intermolecular hydrogen bonding, forming dimers, an effect that is concentration-dependent. cdnsciencepub.com

Substitution: The presence of substituents on the ring can affect the relative stability of the tautomers.

The enol form, once generated, is a potent nucleophile. The enolate, formed by deprotonation of the α-carbon, is even more reactive and is a key intermediate in many condensation reactions. The regioselectivity of enolization (at C4 vs. C6) would be influenced by the electronic effect of the adjacent hydroxyl group at C6 and the amide nitrogen.

The carbonyl carbons at C2 and C5 are electrophilic and susceptible to attack by nucleophiles. The C5 ketone, in particular, can participate in a variety of classic carbonyl condensation reactions. vanderbilt.edu

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can be generated. This enolate can then act as a nucleophile, attacking the C5-carbonyl of another molecule in a self-condensation reaction. chemistry.coach More synthetically useful are crossed Aldol reactions, where the enolate adds to a different aldehyde or ketone electrophile. wvu.edu Intramolecular aldol reactions are also possible if a suitable second carbonyl group is present elsewhere in the molecule or in a substituent. vanderbilt.edu

Michael Addition: The enolate derived from the azepanedione can also act as a soft nucleophile in a Michael (1,4-conjugate) addition reaction with α,β-unsaturated carbonyl compounds. libretexts.org This forms a new carbon-carbon bond and results in a 1,5-dicarbonyl product. libretexts.org

Paal-Knorr Synthesis Analogy: The 1,4-dicarbonyl relationship between the C2 and C5 positions is structurally reminiscent of the precursors used in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.org While the C2 position is already part of a lactam, the underlying reactivity pattern of the 1,4-dione system suggests a propensity for cyclization and condensation reactions with appropriate binucleophiles.

These reactions highlight the versatility of the dione functionalities as both electrophilic centers and precursors to potent carbon nucleophiles, enabling the construction of more complex molecular architectures.

Exploration of Ring-Opening and Ring-Contraction/Expansion Rearrangements of Azepanediones

The structural framework of this compound, featuring a seven-membered lactam ring functionalized with both a hydroxyl group and an additional ketone, presents a rich landscape for skeletal rearrangements. The interplay between the amide linkage, the β-hydroxy ketone moiety, and the inherent flexibility of the azepane ring suggests that this compound could undergo a variety of ring-opening, ring-contraction, and ring-expansion reactions under specific conditions. While experimental data on this compound itself is not extensively documented, its reactivity can be predicted based on well-established rearrangement mechanisms in related cyclic systems.

Ring-Opening Reactions

The stability of the azepanedione ring is compromised by the presence of multiple functional groups that can serve as points of initiation for ring cleavage.

Hydrolytic Cleavage: Under acidic or basic conditions, the amide bond of the lactam is susceptible to hydrolysis. Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl, followed by nucleophilic attack of water. Conversely, base-mediated hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the amide carbonyl, leading to the formation of a carboxylate and an amine, resulting in the corresponding substituted amino acid.

Retro-Aldol Reaction: The β-hydroxy ketone functionality within the molecule makes it a candidate for a base-catalyzed retro-aldol reaction. chemistrysteps.com Deprotonation of the hydroxyl group could initiate the cleavage of the C5-C6 bond, leading to the formation of a dicarbonyl compound. This ring-opening would be driven by the release of ring strain and the formation of a stable enolate intermediate. openstax.orglibretexts.org

Ring-Contraction Rearrangements

Ring-contraction reactions of this compound would likely proceed through mechanisms that involve the formation of a new, smaller ring, followed by the cleavage of a bond in the original seven-membered ring.

Favorskii-type Rearrangement: A hypothetical Favorskii-type rearrangement could be envisioned if the hydroxyl group at C6 is converted into a good leaving group, such as a halide or a tosylate. wikipedia.orgchemistry-reaction.com In the presence of a base, an enolate could form at C7, which could then displace the leaving group at C6 to form a bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate. nrochemistry.com Subsequent nucleophilic attack on the cyclopropanone carbonyl and ring opening would lead to a substituted cyclopentanecarboxylic acid derivative, representing a one-carbon ring contraction. wikipedia.orgalfa-chemistry.com

Semi-Pinacol Rearrangement: An acid-catalyzed semi-pinacol rearrangement offers another plausible pathway for ring contraction. Protonation of the hydroxyl group, followed by the elimination of water, would generate a carbocation at C6. organic-chemistry.orgwikipedia.org A subsequent 1,2-acyl migration of the C5 carbonyl group to the carbocation center would result in a ring-contracted six-membered ring containing a β-dicarbonyl system. The driving force for this rearrangement is the formation of a more stable resonance-stabilized cation. uomustansiriyah.edu.iqmasterorganicchemistry.com

Ring-Expansion Rearrangements

Ring expansion would involve the incorporation of an exocyclic atom into the ring or the migration of a ring atom to an exocyclic position.

Tiffeneau-Demjanov-type Rearrangement: A multi-step sequence analogous to the Tiffeneau-Demjanov rearrangement could potentially lead to a ring-expanded product. wikipedia.orghooghlywomenscollege.ac.in This would first require the selective conversion of the C6 hydroxyl group into an aminomethyl group. Subsequent treatment with nitrous acid would generate a diazonium ion, which upon loss of nitrogen, would form a primary carbocation. slideshare.netwikipedia.org Migration of a ring carbon to this carbocation would result in an eight-membered ring. wikipedia.org

The following table summarizes the hypothetical rearrangements of this compound based on established reaction mechanisms.

| Reaction Type | Proposed Conditions | Key Intermediate | Expected Product Class |

| Retro-Aldol Ring Opening | Basic (e.g., NaOH, H₂O) | Enolate of a dicarbonyl | Linear amino dicarboxylic acid derivative |

| Favorskii-type Contraction | 1. Conversion of -OH to a leaving group (e.g., -OTs) 2. Basic (e.g., NaOR) | Bicyclic cyclopropanone | Substituted cyclopentanecarboxylic acid derivative |

| Semi-Pinacol Contraction | Acidic (e.g., H₂SO₄) | Carbocation at C6 | Substituted piperidine-2,4-dione |

| Tiffeneau-Demjanov-type Expansion | 1. Multi-step conversion of -OH to -CH₂NH₂ 2. NaNO₂, aq. acid | Primary carbocation exocyclic to the ring | Eight-membered ring ketone |

Derivatization Strategies for Structural Modification and Library Synthesis of 6 Hydroxyazepane 2,5 Dione

Chemoselective Functionalization of 6-Hydroxyazepane-2,5-dione for Analog Generation

The presence of multiple reactive sites in this compound—specifically the secondary amine, the hydroxyl group, and the two carbonyl groups—necessitates the use of chemoselective reactions to achieve specific modifications. The hydroxyl group, in particular, offers a prime handle for derivatization due to its nucleophilic nature.

One of the most common strategies for the chemoselective functionalization of hydroxyl groups is acylation . This can be achieved using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine. The choice of reaction conditions can be tuned to favor O-acylation over N-acylation, particularly if the amine is sterically hindered or electronically deactivated. For instance, reaction with a bulky acyl chloride would likely favor reaction at the less hindered hydroxyl group.

Another important reaction is etherification . The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. However, milder conditions, such as those employing silver oxide as a promoter, can also be effective and may offer better chemoselectivity.

Silylation of the hydroxyl group to form a silyl ether is another valuable chemoselective transformation. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can be used to protect the hydroxyl group, allowing for subsequent reactions at other positions. These protecting groups can be selectively removed under specific conditions, providing a route to further derivatization.

The following table summarizes some key chemoselective functionalization reactions applicable to the hydroxyl group of this compound.

| Reaction Type | Reagent Examples | Product Functional Group | Key Considerations |

| Acylation | Acetyl chloride, Benzoyl chloride | Ester | Requires a base; potential for N-acylation. |

| Etherification | Methyl iodide, Benzyl bromide | Ether | Often requires a strong base; potential for N-alkylation. |

| Silylation | TBDMSCl, TIPSCl | Silyl Ether | Primarily used for protection; bulky reagents enhance selectivity. |

Synthesis of Novel Azepanedione Derivatives for Structure-Reactivity Studies

The synthesis of novel derivatives of this compound is crucial for understanding how structural modifications influence the molecule's reactivity and, by extension, its biological activity. These studies often involve the introduction of a wide range of substituents to probe steric and electronic effects.

One approach to generating novel derivatives is through the modification of the lactam nitrogen . N-alkylation can be achieved by deprotonation with a suitable base followed by treatment with an alkyl halide. N-arylation can be accomplished using Buchwald-Hartwig or Ullmann coupling reactions, which allow for the introduction of a diverse array of aryl and heteroaryl groups.

The carbonyl groups also present opportunities for derivatization. While challenging, olefination reactions , such as the Wittig or Horner-Wadsworth-Emmons reaction, could be employed to convert one of the carbonyls into an exocyclic double bond. This would significantly alter the geometry and electronic properties of the azepanedione ring.

Furthermore, the synthesis of derivatives with modifications at the carbon backbone can provide valuable structure-reactivity data. For example, alkylation at the alpha-position to the carbonyl groups can be achieved by forming an enolate and trapping it with an electrophile. The presence of the hydroxyl group at the 6-position may influence the regioselectivity of enolate formation.

Below is a table outlining synthetic strategies for novel azepanedione derivatives.

| Derivatization Site | Reaction Type | Reagent Examples | Potential Outcome |

| Lactam Nitrogen | N-Alkylation | NaH, CH3I | Introduction of alkyl substituents on the nitrogen. |

| Lactam Nitrogen | N-Arylation | Pd catalyst, Aryl halide | Introduction of aryl substituents on the nitrogen. |

| Carbonyl Group | Olefination | Wittig reagent | Conversion of C=O to C=C. |

| Alpha-Carbon | Alkylation | LDA, Alkyl halide | Introduction of substituents adjacent to the carbonyls. |

Combinatorial Approaches for Azepanedione Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. For this compound, a combinatorial approach can be used to systematically explore the effects of different substituents at various positions on the scaffold.

A common strategy is parallel synthesis , where the starting material is distributed into an array of reaction vessels, and a different building block is added to each vessel. For example, a library of esters could be generated by reacting this compound with a diverse set of carboxylic acids in a parallel fashion using a carbodiimide coupling agent.

Solid-phase synthesis offers another powerful approach. The this compound scaffold could be attached to a solid support, for example, through the hydroxyl group. This would allow for reactions to be carried out on the immobilized scaffold, with excess reagents and byproducts being easily washed away. After a series of transformations, the derivatized molecules can be cleaved from the solid support.

The "split-and-pool" method is a more advanced combinatorial technique that can be used to generate very large libraries. In this approach, the solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for several cycles, leading to an exponential increase in the number of unique compounds.

The table below illustrates a hypothetical combinatorial library synthesis based on this compound.

| Library Type | Scaffold Position | Building Block Class | Example Building Blocks |

| Ester Library | 6-OH | Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid |

| Ether Library | 6-OH | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |

| N-Substituted Library | 1-NH | Alkyl/Aryl Halides | Propyl bromide, Iodobenzene, 4-Chloropyridine |

Regioselective and Stereoselective Derivatization Methodologies

The presence of a stereocenter at the 6-position of this compound introduces the possibility of stereoselective derivatization. Furthermore, the different reactivity of the two carbonyl groups and the potential for selective reactions at the N-H versus the O-H group make regioselectivity a key consideration.

Regioselective derivatization can often be achieved by exploiting the inherent differences in reactivity of the functional groups. For instance, the hydroxyl group is generally more nucleophilic than the amide nitrogen, allowing for selective O-acylation or O-alkylation under carefully controlled conditions. The two carbonyl groups may also exhibit different reactivities based on their electronic and steric environment, which could be exploited for selective transformations.

Stereoselective derivatization aims to control the configuration of new stereocenters that are formed during a reaction. If this compound is used as a chiral starting material, its existing stereocenter can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselectivity. For example, the reduction of one of the carbonyl groups could proceed with a high degree of diastereoselectivity due to the directing effect of the neighboring hydroxyl group.

The use of chiral catalysts or reagents can also induce stereoselectivity. For instance, a chiral reducing agent could be used to selectively produce one diastereomer of the corresponding diol. Similarly, enzymatic reactions are often highly regio- and stereoselective and could be employed for the selective functionalization of the this compound scaffold.

The following table provides examples of regio- and stereoselective derivatization strategies.

| Selectivity Type | Reaction Example | Key Principle |

| Regioselectivity | Selective O-acylation | Higher nucleophilicity of the hydroxyl group compared to the amide. |

| Regioselectivity | Selective reduction of one carbonyl | Differences in steric hindrance or electronic properties of the two carbonyls. |

| Stereoselectivity | Diastereoselective reduction | Substrate control from the existing stereocenter at the 6-position. |

| Stereoselectivity | Enantioselective alkylation | Use of a chiral phase-transfer catalyst for alkylation at an alpha-carbon. |

Theoretical and Computational Chemistry Investigations of 6 Hydroxyazepane 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods are used to solve the Schrödinger equation, providing detailed information about the electronic structure of 6-Hydroxyazepane-2,5-dione.

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms, which influences intermolecular interactions and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

A representative data table that would be generated from such calculations is shown below. Please note that the values are hypothetical due to the absence of published data.

| Calculated Property | Hypothetical Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

These theoretical parameters are invaluable for predicting the reactivity of this compound in various chemical reactions.

Conformational Analysis and Energy Landscapes of the Azepanedione Ring

The seven-membered azepanedione ring of this compound is flexible and can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Specific conformational analyses and energy landscape studies for this compound have not been reported in the literature. A thorough investigation would involve:

Systematic Conformational Search: Using computational methods to explore the potential energy surface and identify all low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima.

Relative Energy Calculations: Determining the relative stability of the different conformers.

The results of such an analysis are typically presented in a table of relative energies and key dihedral angles that define the ring's shape.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |

| Chair 1 | 0.0 (hypothetical) | 55.0 | -60.0 |

| Boat 1 | 2.5 (hypothetical) | 10.0 | 15.0 |

| Twist-Chair | 1.8 (hypothetical) | 30.0 | -45.0 |

Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule dictates its biological activity and chemical reactivity.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction step-by-step. For this compound, this could involve modeling its synthesis, degradation, or reaction with other molecules.

While there are no published reaction pathway models specifically for this compound, such studies would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the reactants and products.

A summary of the energetic data for a hypothetical reaction could be presented as follows:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | 0.0 (hypothetical) | 15.2 (hypothetical) | -5.8 (hypothetical) | 15.2 |

| Step 2 | -5.8 (hypothetical) | 8.1 (hypothetical) | -20.3 (hypothetical) | 13.9 |

These computational insights are critical for understanding reaction mechanisms and for designing more efficient synthetic routes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of the solvent and other environmental factors.

There is currently no published research on the molecular dynamics simulations of this compound. An MD study would offer insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Dynamical Behavior: The flexibility of the molecule and the time-dependent changes in its structure.

Intermolecular Interactions: How this compound interacts with other molecules, such as biological macromolecules.

Key parameters often analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize interactions with solvent molecules.

| Simulation Time (ns) | Average RMSD (Å) | Number of Hydrogen Bonds with Water |

| 0-10 | 1.2 (hypothetical) | 4.5 |

| 10-20 | 1.3 (hypothetical) | 4.3 |

| 20-30 | 1.2 (hypothetical) | 4.6 |

MD simulations are particularly valuable for bridging the gap between theoretical calculations on isolated molecules and their behavior in a real-world, solution-phase environment.

Advanced Spectroscopic and Analytical Methodologies for Complex System Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for elucidating the three-dimensional structure of molecules in solution. For a compound like 6-Hydroxyazepane-2,5-dione, which possesses a flexible seven-membered ring and multiple functional groups, advanced NMR techniques would be indispensable for a complete characterization.

Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign the proton (¹H) and carbon (¹³C) chemical shifts of the azepane ring and its substituents. ubc.ca Crucially, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) would provide information on through-space proximities between protons, which is vital for determining the preferred conformation of the flexible ring system. mdpi.comrsc.org The presence of the hydroxyl group and two carbonyl groups raises the possibility of keto-enol tautomerism. encyclopedia.pubmdpi.comresearchgate.netnanalysis.com Variable temperature NMR studies could help in identifying the presence of different tautomers and understanding their equilibrium dynamics. researchgate.net However, specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not available in the reviewed literature. rsc.orgresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information. researchgate.netbioanalysis-zone.comyoutube.comyoutube.commdpi.com For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement. bioanalysis-zone.com

By employing techniques like tandem mass spectrometry (MS/MS), a detailed fragmentation pattern could be established. researchgate.net The fragmentation of the molecular ion would likely involve characteristic losses, such as the loss of water from the hydroxyl group, or cleavages of the azepane ring. Understanding these fragmentation pathways can help in the structural elucidation of unknown related compounds or reaction intermediates. libretexts.orgchemguide.co.ukwhitman.edu In the context of reaction monitoring, HRMS can be used to identify transient intermediates, providing insights into reaction mechanisms. However, published mass spectra or detailed fragmentation analyses specific to this compound could not be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. youtube.com For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the key functional groups present. researchgate.net

Specifically, one would anticipate observing:

O-H stretching vibrations from the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

N-H stretching vibrations of the lactam, also in the 3200-3400 cm⁻¹ region.

C=O stretching vibrations from the two ketone/lactam carbonyl groups, expected in the range of 1650-1750 cm⁻¹. The exact position would be sensitive to the ring strain and hydrogen bonding. scispace.com

C-N and C-C stretching vibrations within the azepane ring.

The complementary nature of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes. scispace.com These techniques are also valuable for monitoring reactions, as the appearance or disappearance of specific functional group bands can indicate the progress of a chemical transformation. Unfortunately, specific IR and Raman spectral data for this compound are not documented in the available resources.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Assignment

Given the presence of at least one stereocenter at the 6-position (bearing the hydroxyl group), this compound is a chiral molecule. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying such molecules. daveadamslab.comaps.orgarxiv.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light. daveadamslab.com

The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can provide crucial information about the absolute configuration of the stereocenter(s). acs.orgresearchgate.net Theoretical calculations are often paired with experimental CD data to make an unambiguous stereochemical assignment. The conformation of the flexible azepane ring would also significantly influence the CD spectrum. Without experimental or calculated CD spectra for this compound, any discussion on its stereochemistry remains speculative.

Advanced Chromatographic Techniques for Separation and Analysis of Isomers and Reaction Mixtures

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary tool. nih.gov Given its chirality, the separation of its enantiomers would require chiral chromatography. nih.govmdpi.comeijppr.com This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, allowing for their separation. eijppr.com

The development of an effective chromatographic method would be crucial for monitoring the purity of synthesized this compound and for analyzing complex reaction mixtures in which it might be a component. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) would provide a powerful combination of separation and identification capabilities. mdpi.com However, specific chromatographic conditions or methods developed for the analysis of this compound are not described in the reviewed literature.

Exploration of Hypothetical and Engineered Biosynthetic Pathways for Azepanediones

Identification of Potential Biosynthetic Precursors and Key Enzymatic Transformations

The seven-carbon nitrogen-containing backbone of the azepanedione ring strongly suggests a biosynthetic origin from the essential amino acid L-lysine. mdpi.com L-lysine serves as a precursor for various compounds and can be readily produced in high titers in engineered microorganisms like Escherichia coli. researchgate.netnih.gov A hypothetical pathway from L-lysine to 6-hydroxyazepane-2,5-dione would necessitate a series of key enzymatic transformations, including oxidation, cyclization, hydroxylation, and a second oxidation to form the dione (B5365651) structure.

A plausible enzymatic sequence could initiate with the oxidative deamination of the α-amino group of L-lysine. This reaction, catalyzed by an L-lysine α-oxidase , would yield 2-keto-6-aminocaproate, releasing ammonia (B1221849) and hydrogen peroxide. acs.org This intermediate could then undergo a spontaneous or enzyme-catalyzed intramolecular cyclization and dehydration to form a cyclic precursor.

Subsequent hydroxylation is a critical step for installing the hydroxyl group at the C-6 position. This transformation is typically catalyzed by monooxygenases , such as cytochrome P450 monooxygenases (CYPs) or non-heme iron-dependent monooxygenases. nih.govfrontiersin.org These enzymes are known to perform challenging C-H activation reactions with high regio- and stereoselectivity. pnas.orgresearchgate.net Specifically, diiron monooxygenases are known to catalyze the β-hydroxylation of amino acids tethered to nonribosomal peptide synthetase (NRPS) complexes in antibiotic biosynthesis. nih.govnih.gov

The formation of the second carbonyl group at the C-5 position to create the dione scaffold represents a significant synthetic challenge. One potential enzymatic strategy involves the action of a Baeyer-Villiger monooxygenase (BVMO) . acs.orgwikipedia.org These flavin-dependent enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. harvard.eduorganic-chemistry.org A BVMO could theoretically act on a 6-hydroxyazepan-2-one (B1428780) precursor that has been further oxidized at C-5 to a ketone, thereby inserting the second carbonyl and forming the final this compound structure.

| Enzyme Class | Proposed Transformation | Example Function |

| L-lysine α-oxidase | Oxidative deamination of L-lysine | Converts α-amino group to a keto group. acs.org |

| Cyclase / Dehydratase | Intramolecular cyclization | Forms the initial azepane ring structure. |

| Monooxygenase (e.g., P450, Diiron) | C-H hydroxylation | Adds hydroxyl group at the C-6 position. nih.govfrontiersin.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Ketone oxidation | Inserts second carbonyl group to form the dione. acs.orgwikipedia.org |

Theoretical Frameworks for Enzymatic Synthesis of Azepanedione Scaffolds

The efficient synthesis of a complex molecule like this compound via a multi-step enzymatic cascade relies on the coordinated action of several enzymes. In nature, such pathways are often organized into multi-enzyme complexes or metabolons to enhance efficiency, protect unstable intermediates, and prevent metabolic crosstalk. nih.govresearchgate.net A theoretical framework for the enzymatic synthesis of azepanediones can be built upon this principle of spatial organization.

Synthetic biology provides tools to construct artificial enzyme scaffolds that mimic these natural multi-enzyme complexes. nih.gov These scaffolds can be based on proteins or nucleic acids, containing specific docking domains that bind to tagged enzymes, bringing them into close proximity. nih.govbohrium.com Designing a protein scaffold to assemble the azepanedione pathway enzymes could provide precise control over the spatial arrangement and stoichiometry of the biocatalysts, creating an efficient molecular assembly line. biotech-spain.com This approach could be crucial for optimizing the flux through the pathway and achieving high titers of the final product. nih.gov

| Scaffold Type | Description | Potential Advantage for Azepanedione Synthesis |

| Protein Scaffolds | Genetically encoded proteins with multiple docking domains for tagged enzymes. nih.gov | Allows precise control over enzyme stoichiometry and spatial organization. biotech-spain.com |

| Nucleic Acid Scaffolds (DNA/RNA) | Programmable DNA or RNA structures that serve as a template for enzyme assembly. | High degree of programmability and modularity for arranging pathway enzymes. |

| Microcompartments | Encapsulation of the entire enzyme cascade within a protein shell. nih.gov | Sequesters pathway intermediates, potentially preventing toxicity and side reactions. |

Bio-Inspired Synthetic Strategies for Constructing Hydroxyazepanediones

The principles underlying the hypothetical biosynthetic pathway can inspire novel chemo-enzymatic or purely chemical strategies for constructing hydroxyazepanediones. Bio-inspired synthesis seeks to emulate the efficiency and selectivity of enzymatic reactions using small molecule catalysts or biomimetic reaction conditions. nih.gov

A key transformation, the selective hydroxylation of a C-H bond, can be mimicked using catalysts inspired by the active sites of monooxygenase enzymes. For instance, iron or manganese complexes that replicate the function of P450 enzymes can be used to hydroxylate specific positions on a pre-formed azepane ring.

Similarly, the proposed Baeyer-Villiger oxidation step has a well-established chemical counterpart. wikipedia.org The chemical Baeyer-Villiger oxidation uses peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert cyclic ketones into lactones, directly mimicking the action of BVMOs. organic-chemistry.org A synthetic strategy could therefore involve the chemical synthesis of a 6-hydroxyazepan-5-one precursor, followed by a chemical Baeyer-Villiger oxidation to install the second carbonyl group at the 2-position, yielding the desired dione.

Furthermore, methods for constructing substituted lactam rings, which are prevalent in natural products, can be adapted for this purpose. nih.govrsc.org Strategies like Meyers' lactamization, which enables the stereoselective synthesis of complex bicyclic lactams from keto-acid precursors, could be modified to create functionalized azepane scaffolds that can be further elaborated into the target molecule. nih.gov

Synthetic Biology Approaches for Metabolic Pathway Engineering Towards Azepanedione Analogs

Synthetic biology offers a powerful framework for engineering microorganisms to produce novel compounds like azepanedione analogs de novo from simple feedstocks such as glucose. researchgate.netacs.org This involves the rational design, construction, and optimization of custom biosynthetic pathways in a suitable host organism, typically E. coli or Saccharomyces cerevisiae. nih.gov

The initial step would involve identifying and sourcing the genes encoding the key enzymes for the hypothetical pathway from various organisms. Computational tools and databases can be used to mine genomes for candidate oxidases, hydroxylases, and BVMOs with desired specificities. researchgate.netnih.govcore.ac.uk Once identified, these genes would be synthesized, placed under the control of inducible promoters, and assembled into a synthetic operon for expression in the host.

A crucial aspect of metabolic engineering is optimizing the host to maximize the carbon flux towards the desired product. nih.gov For an azepanedione pathway, this would involve engineering the host for overproduction of the L-lysine precursor. researchgate.netresearchgate.net This is achieved by upregulating the expression of key enzymes in the native lysine (B10760008) biosynthetic pathway and deleting genes that encode for enzymes in competing pathways that drain the precursor pool. nih.govresearchgate.net

Finally, the performance of the engineered pathway can be enhanced by applying principles of spatial organization, such as the implementation of synthetic enzyme scaffolds as described previously. nih.gov By assembling the heterologous enzymes into a multi-enzyme complex, the efficiency of the pathway can be improved, leading to higher production of azepanedione analogs. nih.govbohrium.com This integrated approach, combining pathway design, host optimization, and enzyme organization, provides a comprehensive strategy for the microbial production of novel, valuable lactam compounds.

Future Research Directions and Emerging Paradigms in 6 Hydroxyazepane 2,5 Dione Chemistry

Integration of Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch production to continuous flow manufacturing is a pivotal future direction for the synthesis of 6-Hydroxyazepane-2,5-dione. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. wikipedia.orgnih.govrsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purities. wikipedia.org For a multi-step synthesis of this compound, a "telescoped" approach in a continuous flow system can minimize waste by eliminating the need for isolation and purification of intermediates. nih.gov

Automation and robotics will be integral to this paradigm shift, enabling high-throughput experimentation and rapid optimization of reaction conditions. frontiersin.org Automated platforms can systematically screen various precursors, catalysts, and solvent systems to identify the most efficient synthetic routes. This automated approach not only accelerates the discovery of optimal synthesis pathways but also facilitates the creation of a diverse library of this compound derivatives for further investigation. The integration of in-line analytical techniques, such as FTIR and HPLC, will provide real-time monitoring and control of the synthesis process, ensuring consistency and quality in a scalable manner. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time or "scaling out" |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes and better heat transfer |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |

| Efficiency | Can be lower due to manual handling and intermediate isolation | Higher efficiency through telescoped reactions and automation |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Pathway Design

Furthermore, machine learning models can predict the outcomes of chemical reactions with high accuracy. illinois.edunih.govwikipedia.orgnih.gov By inputting the structures of reactants and reaction conditions, these models can forecast product yields, identify potential byproducts, and even elucidate reaction mechanisms. illinois.edunih.gov For this compound, this predictive power can be harnessed to screen for optimal conditions for its synthesis and functionalization in silico, thereby reducing the need for extensive and time-consuming laboratory experimentation. northwestern.edubyjus.com The use of transfer learning can further enhance the predictive accuracy of these models, even with limited specific data on azepanedione chemistry. frontiersin.org

Development of Novel Catalytic Systems for Challenging Functionalizations

The selective functionalization of the this compound scaffold presents a significant challenge due to the presence of multiple reactive sites. Future research will heavily rely on the development of novel catalytic systems to achieve high chemo-, regio-, and stereoselectivity.

Transition-metal catalysis , particularly employing rhodium and nickel, has shown great promise in the C-H functionalization of N-heterocycles. acs.orgnih.gov These catalysts could enable the direct introduction of new functional groups at specific positions on the azepane ring, bypassing the need for pre-functionalized starting materials. Gold- and copper-catalyzed reactions also offer promising avenues for the synthesis and modification of the azepine core. wikipedia.orgiupac.org

Biocatalysis represents another exciting frontier. Enzymes, with their inherent specificity, can be employed for the stereoselective synthesis of this compound and its derivatives. nih.govnih.gov For instance, engineered oxygenases could be used for the precise hydroxylation of an azepanedione precursor, while other enzymes could facilitate the asymmetric construction of the lactam ring. nih.govaps.org This enzymatic approach offers a green and sustainable alternative to traditional chemical methods.

The challenge of selectively functionalizing one of the two carbonyl groups in the dione (B5365651) moiety could be addressed through the use of organocatalysis . Chiral organocatalysts can create a specific chiral environment around the substrate, enabling the selective transformation of one carbonyl group over the other.

Table 2: Potential Catalytic Approaches for this compound

| Catalytic System | Potential Application | Advantages |

| Transition Metals (Rh, Ni, Au, Cu) | C-H activation for ring functionalization, ring formation. | High reactivity, broad substrate scope. |

| Biocatalysis (Enzymes) | Stereoselective hydroxylation, asymmetric lactam synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |

| Organocatalysis | Selective functionalization of dione carbonyls. | Metal-free, tunable reactivity. |

Exploration of Supramolecular Chemistry with Azepanedione Architectures

The unique combination of a hydrogen-bond donor (hydroxyl group and N-H of the lactam) and multiple hydrogen-bond acceptors (carbonyl groups) in this compound makes it an excellent candidate for the construction of novel supramolecular architectures. nih.govaps.org The study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, will be crucial in understanding and controlling the self-assembly of these molecules. pressbooks.pubwikipedia.org

Future research will likely focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined structures, such as supramolecular polymers, gels, or liquid crystals. wikipedia.org The lactam moiety, in particular, is known to participate in polymerization processes. illinois.eduiupac.org By tuning the non-covalent interactions through chemical modification of the core structure, it may be possible to create functional materials with tailored properties. For example, the incorporation of photoresponsive or electroactive groups could lead to materials that respond to external stimuli.

Furthermore, the azepanedione scaffold could be used to create macrocyclic hosts for host-guest chemistry. frontiersin.orgnih.govresearchgate.netnorthwestern.edu The central cavity of such a macrocycle could be designed to selectively bind specific guest molecules, leading to applications in sensing, catalysis, and drug delivery.

New Methodologies for Enhanced Functionalization and Structural Diversification

Building upon the development of novel catalytic systems, a key future direction will be the exploration of new methodologies to further functionalize and diversify the this compound structure. This will enable the creation of a wide range of analogs with potentially unique biological activities or material properties.

Late-stage functionalization will be a particularly important area of focus. rsc.org This approach involves introducing new functional groups into a complex molecule at a late stage of the synthesis, which is highly efficient for generating a library of derivatives from a common intermediate. Techniques such as selective C-H functionalization will be instrumental in this regard. illinois.edunih.govwikipedia.orgwikipedia.org

The development of multi-component reactions involving the azepanedione scaffold could provide rapid access to complex and diverse molecular architectures in a single step. These reactions are highly atom-economical and can significantly streamline the synthesis of new derivatives.

Moreover, the exploration of ring-distortion strategies , such as the synthesis of bridged lactams, could lead to novel azepanedione analogs with unique conformational properties and reactivities. nih.gov The inherent functionalities of this compound also make it a versatile building block for the synthesis of more complex heterocyclic systems through annulation and ring-expansion reactions. researchgate.netnih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxyazepane-2,5-dione derivatives, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclocondensation reactions of hydroxylated amines with dicarboxylic acid derivatives. For example, oxazolidine-2,5-dione derivatives are synthesized via nucleophilic substitution followed by intramolecular cyclization under acidic conditions . Key factors include temperature control (70–90°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid). Yield optimization often requires protecting group strategies for hydroxyl moieties to prevent side reactions .

Q. How is NMR spectroscopy employed to resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : 1D and 2D NMR techniques (e.g., H, C, COSY, NOESY) are critical for assigning stereochemistry. For instance, coupling constants () in H NMR distinguish cis vs. trans configurations of substituents on the azepane ring. NOESY correlations confirm spatial proximity of protons, as demonstrated in the stereochemical assignment of marine-derived piperazine-2,5-dione analogues . Additional methods like Mosher’s analysis or CD exciton chirality may resolve enantiomeric configurations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the receptor-binding affinity of this compound derivatives?

- Methodological Answer : SAR studies focus on modifying functional groups (e.g., hydroxylation, alkylation) and analyzing their impact via in vitro assays. For example, replacing the tetrazole moiety in pyrrolidine-2,5-dione derivatives with polar groups like carbonyls enhances agonistic activity by 2-fold, as observed in GPR119 receptor studies . Systematic substitution at the 6-position of the azepane ring, followed by molecular docking (e.g., AutoDock, PyMOL), can identify critical hydrogen-bonding interactions (e.g., with residues Q652.64 and R2627.36) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, viral strains) or impurities in synthesized compounds. For antiviral studies, standardized protocols (e.g., H1N1 IC measurements in MDCK cells) and purity validation (HPLC ≥95%) are essential. In marine-derived analogues, discrepancies in IC values (e.g., 41.5 μM vs. 6.8 μM) were resolved by verifying substituent effects (e.g., imidazole or benzylidene groups) and replication across independent labs .

Q. How do computational methods predict the binding modes of this compound derivatives with target proteins?

- Methodological Answer : Molecular docking (AutoDock, Discovery Studio) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions. For δ-carboline-pyrrolidine-2,5-dione hybrids, RMSD (<2 Å) and RMSF analyses during MD simulations confirm stable binding to α-topoisomerase II. Free energy calculations (MM-PBSA) quantify contributions of hydrophobic pockets and hydrogen bonds, guiding scaffold optimization .

Q. What experimental and computational approaches validate the stability of this compound derivatives under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products. For hydrolytically labile derivatives, pH-dependent degradation kinetics (e.g., succinimide ring opening) are modeled using Arrhenius equations. DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions prone to nucleophilic attack, informing protective formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.